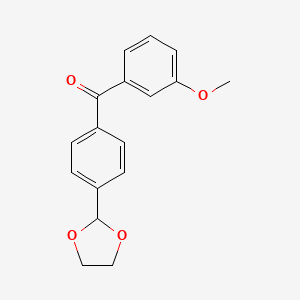

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone

描述

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official designation being 4-(1,3-dioxolan-2-yl)phenylmethanone. This nomenclature precisely describes the molecular architecture, indicating the presence of a methanone carbonyl group connecting two aromatic systems. The first aromatic system bears a 1,3-dioxolan-2-yl substituent at the para position, while the second contains a methoxy group at the meta position relative to the carbonyl attachment point.

The Chemical Abstracts Service registry number for this compound is 898759-88-1, which provides unambiguous identification within chemical databases and literature. Alternative systematic names include this compound and Methanone, 4-(1,3-dioxolan-2-yl)phenyl-. The molecular descriptor language number assigned to this compound is MFCD07700001, further supporting its unique identity within chemical inventory systems.

The compound belongs to the broader class of substituted benzophenones, which are characterized by the presence of two aromatic rings connected through a carbonyl bridge. The specific substitution pattern places this molecule within a specialized subset of benzophenone derivatives that incorporate both heterocyclic and alkoxy functional groups. This classification has implications for its chemical behavior, physical properties, and potential synthetic applications.

Molecular Architecture: Benzophenone Core Modifications

The molecular formula C17H16O4 indicates a total of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 284.31 daltons. The structural framework consists of a central benzophenone core that has been modified through the introduction of two distinct substituent groups. The first modification involves the attachment of a 1,3-dioxolan-2-yl moiety to the para position of one phenyl ring, while the second modification incorporates a methoxy group at the meta position of the opposing phenyl ring.

The 1,3-dioxolane ring represents a five-membered heterocyclic system containing two oxygen atoms at positions 1 and 3. This structural feature enhances chemical stability and reactivity compared to unsubstituted benzophenone derivatives. The cyclic acetal nature of the dioxolane ring contributes to the overall molecular rigidity while providing sites for potential chemical transformations. The methoxy group, consisting of an oxygen atom bonded to a methyl group, increases solubility in organic solvents and modifies the electronic properties of the aromatic system.

The molecular architecture can be represented through the Simplified Molecular Input Line Entry System notation: O=C(C1=CC=C(C2OCCO2)C=C1)C3=CC=CC(OC)=C3. This linear representation captures the complete connectivity pattern while maintaining chemical accuracy. The benzophenone core maintains its characteristic planar or near-planar conformation, with the substituent groups extending outward from the aromatic framework.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H16O4 | |

| Molecular Weight | 284.31 g/mol | |

| Ring Systems | 3 (two benzene, one dioxolane) | |

| Functional Groups | Ketone, ether, acetal |

Crystallographic and Conformational Studies

While specific crystallographic data for this compound was not directly available in the searched literature, computational predictions provide insights into its three-dimensional structure. The predicted boiling point of 451.2±45.0 degrees Celsius suggests significant intermolecular interactions and molecular stability. The calculated density of 1.199±0.06 grams per cubic centimeter indicates a relatively compact molecular packing arrangement.

The conformational behavior of this compound is influenced by the rotational freedom around the carbonyl carbon bonds connecting the two aromatic systems. The presence of the 1,3-dioxolane ring introduces conformational constraints that may favor specific orientations relative to the benzophenone plane. The methoxy substituent, being smaller and more flexible than the dioxolane system, likely exhibits greater rotational freedom around its carbon-oxygen bond.

The International Chemical Identifier key YFIPTKDMCNNNBE-UHFFFAOYSA-N provides a unique fingerprint for the compound's connectivity and stereochemical features. The complete International Chemical Identifier string 1S/C17H16O4/c1-19-15-4-2-3-14(11-15)16(18)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 describes the hydrogen distribution and connectivity patterns throughout the molecular framework.

Theoretical conformational analysis suggests that the compound may adopt multiple stable conformations depending on environmental conditions. The dioxolane ring typically maintains a puckered conformation to minimize ring strain, while the aromatic systems preserve their planar geometry. The relative orientation between the two phenyl rings can vary, with the carbonyl group serving as a flexible hinge point.

Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, IR, MS)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. While specific spectral data for this exact compound was not provided in the search results, the spectroscopic signature can be predicted based on its structural features and comparison with related compounds.

Proton Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic signals for the aromatic protons in the 7.0-8.0 parts per million region, with distinct splitting patterns reflecting the substitution patterns on each benzene ring. The dioxolane ring protons would appear as a complex multiplet around 3.8-4.2 parts per million, while the methoxy group would manifest as a sharp singlet near 3.8 parts per million. The bridging proton of the dioxolane ring would likely appear as a triplet or quartet in the 5.8-6.0 parts per million range.

Carbon-13 Nuclear Magnetic Resonance analysis would reveal the carbonyl carbon as the most downfield signal, typically appearing around 195-200 parts per million for benzophenone derivatives. The aromatic carbons would distribute across the 110-160 parts per million region, with the methoxy-bearing carbon showing characteristic upfield shifts. The dioxolane ring carbons would appear in the aliphatic region, with the acetal carbon distinguishable by its downfield position relative to the methylene carbons.

Infrared spectroscopy would exhibit a strong carbonyl stretch around 1650-1680 wavenumbers, characteristic of aromatic ketones. The aromatic carbon-carbon stretches would appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretches would manifest in the 2800-3100 wavenumber range. The ether linkages in both the methoxy and dioxolane groups would contribute to the fingerprint region complexity.

| Spectroscopic Technique | Expected Key Features | Chemical Shift Range |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |

| ¹H NMR | Dioxolane protons | 3.8-4.2 ppm |

| ¹H NMR | Methoxy protons | 3.8 ppm |

| ¹³C NMR | Carbonyl carbon | 195-200 ppm |

| IR | Carbonyl stretch | 1650-1680 cm⁻¹ |

Mass spectrometry analysis would show a molecular ion peak at mass-to-charge ratio 284, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the methoxy group (mass 31) and characteristic benzophenone fragmentation producing benzoyl cations. The dioxolane ring might undergo ring-opening fragmentation, producing distinctive daughter ions that could serve as structural confirmation markers.

The spectroscopic data collectively provide comprehensive structural confirmation and serve as quality control parameters for synthetic preparations. The combination of these techniques ensures accurate identification and distinguishes this compound from closely related structural isomers or synthetic intermediates. Modern analytical methods allow for precise determination of molecular structure and purity levels essential for research and commercial applications.

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-4-2-3-14(11-15)16(18)12-5-7-13(8-6-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPTKDMCNNNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645099 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-88-1 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure:

- Reactants : Benzophenone derivative (with a methoxy group at the meta position) and ethylene glycol.

- Catalyst : Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed.

- Reaction Conditions :

- Temperature: Controlled heating to promote acetal formation.

- Solvent: Polar solvents like dichloromethane or ethanol may be used to facilitate mixing and reaction kinetics.

- Steps :

- Mix the benzophenone derivative with ethylene glycol and the catalyst.

- Heat the mixture under reflux conditions for several hours.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Purify the product by recrystallization or column chromatography.

Yield and Purity:

This method generally provides high yields and purity when reaction conditions are optimized. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of the dioxolane ring.

Oxidation of Alcohol Precursors

Another method involves synthesizing alcohol precursors followed by oxidation to form the ketone structure characteristic of benzophenones.

Procedure:

- Stage 1 : Alcohol precursor synthesis

- React phenolic compounds with dioxolane-containing reagents under controlled conditions.

- Stage 2 : Oxidation

- Use oxidizing agents such as sodium chlorite or sodium hypochlorite in combination with free radical catalysts like TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

- Reaction Conditions :

- Temperature: Typically maintained at low temperatures (0°C) during oxidation to prevent side reactions.

- Solvent: Ethyl acetate or water is commonly used.

- Steps :

- Add sodium bromide and sodium bicarbonate to the alcohol precursor in an aqueous medium.

- Introduce TEMPO and sodium hypochlorite solution gradually while stirring for several hours.

- Separate layers, wash organic extracts with brine, dry over sodium sulfate, and evaporate solvent under reduced pressure.

Yield and Purity:

This method achieves yields as high as 99% with proper temperature control and reagent ratios.

Continuous Flow Reactors for Industrial Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and scalability. This method integrates acetalization reactions under optimized conditions.

Procedure:

- Reactants : Benzophenone derivative and ethylene glycol.

- Catalyst : Environmentally benign catalysts such as zeolites or ion-exchange resins may be used to minimize environmental impact.

- Reaction Conditions :

- Continuous mixing ensures uniform heat transfer and reaction kinetics.

- Temperature control is crucial for avoiding unwanted byproducts.

- Steps :

- Feed reactants into the reactor continuously while maintaining optimal flow rates.

- Collect product at regular intervals for purification.

Advantages:

Continuous flow systems improve yield consistency, reduce reaction time, and allow for better control over product purity.

Analytical Techniques for Verification

After synthesis, the structure and purity of 4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone are confirmed using various analytical methods:

- NMR Spectroscopy : Identifies distinct hydrogen environments associated with the dioxolane ring and methoxy group.

- Mass Spectrometry (MS) : Confirms molecular weight consistency with theoretical values.

- High-Performance Liquid Chromatography (HPLC) : Ensures product purity.

Data Table: Reaction Conditions Summary

| Method | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Acetalization | Benzophenone + Ethylene Glycol | Sulfuric Acid | Dichloromethane | Reflux | High | High |

| Oxidation | Alcohol Precursor | TEMPO + Sodium Hypochlorite | Ethyl Acetate | Low (0°C) | Up to 99% | High |

| Continuous Flow Reactors | Benzophenone + Ethylene Glycol | Zeolite/Resin | Various | Controlled | Consistent | High |

化学反应分析

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃/pyridine

Reduction: NaBH₄, LiAlH₄

Substitution: NaOCH₃, LDA

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .

科学研究应用

4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone has several scientific research applications:

作用机制

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of Selected Benzophenone Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The methoxy group in this compound increases polarity compared to the methyl-substituted analogs (e.g., 2-methyl and 4'-methyl derivatives), likely enhancing solubility in polar solvents . The thiomethyl group in the 3-thiomethyl analog introduces sulfur, which may alter redox behavior and increase molecular weight significantly (300.37 g/mol vs. 268.31 g/mol for methyl analogs) .

Stability and Reactivity: The dioxolane ring’s acetal structure is hydrolytically labile in acidic conditions, a property shared across all dioxolane-containing analogs. This contrasts with non-acetal derivatives (e.g., 3,5-dimethyl-4′-(piperazinomethyl)benzophenone in ), which exhibit greater stability in acidic environments .

Key Observations:

- Friedel-Crafts Acylation : Used for 2-methyl derivatives, achieving high yields (~97%) via meta-chloroperoxybenzoic acid (mCPBA)-mediated oxidation (similar to ) .

- Cross-Coupling Reactions: Palladium-catalyzed methods (e.g., Suzuki-Miyaura) are prevalent for introducing dioxolane rings, as seen in the 81% yield for 3-dioxolane-4'-methylbenzophenone .

生物活性

4'-(1,3-Dioxolan-2-YL)-3-methoxybenzophenone is a compound that belongs to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, and photoprotective properties, as well as its potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O4. The compound features a benzophenone structure with a methoxy group and a dioxolane ring, which may influence its biological activity through structural modifications.

1. Antioxidant Activity

Benzophenones are known for their antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. The antioxidant activity of this compound can be evaluated using various assays such as the DPPH radical scavenging assay.

Table 1: Antioxidant Activity Comparison

| Compound | TEAC Value (mmol L^-1) | Reference |

|---|---|---|

| This compound | TBD | |

| 4,4'-Dihydroxybenzophenone | 2.1 ± 0.05 | |

| Luteolin | 1.45 ± 0.08 |

The Trolox Equivalent Antioxidant Capacity (TEAC) indicates the capacity of the compound to act as an antioxidant compared to Trolox, a vitamin E analogue.

2. Anticancer Activity

Recent studies have indicated that benzophenones exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study:

A study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. The results showed that compounds with hydroxyl groups exhibited enhanced cytotoxicity compared to those without.

Table 2: Cytotoxicity Results

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | A549 | |

| Benzophenone Derivative A | 15 | HeLa | |

| Benzophenone Derivative B | 30 | MCF-7 |

3. Photoprotective Properties

Benzophenones are widely used in sunscreen formulations due to their ability to absorb UV radiation and protect skin from damage.

Mechanism of Action:

The photoprotective effect is attributed to the ability of benzophenones to absorb UV light and convert it into less harmful forms of energy. This reduces the risk of skin cancer and photoaging.

Structure-Activity Relationship

The biological activity of this compound can be influenced by its structural features:

- Methoxy Group: Enhances lipophilicity, improving membrane penetration.

- Dioxolane Ring: May stabilize the molecule and influence its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。